molecular formula C14H18Cl2N2O4S B513086 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one CAS No. 942788-46-7

1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

Cat. No. B513086
CAS RN: 942788-46-7
M. Wt: 381.3g/mol
InChI Key: QBGAIHZTDJZLRD-UHFFFAOYSA-N
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Description

1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, also known as DES, is a chemical compound that has been widely used in scientific research due to its unique properties. DES is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in many cellular processes. In

Scientific Research Applications

Synthesis and Antimicrobial Activities

1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, due to its structural complexity, may serve as a precursor or an intermediate in the synthesis of various compounds with potential antimicrobial activities. For instance, compounds derived from similar structures have been synthesized and evaluated for their antimicrobial properties, showing good to moderate activities against a range of microorganisms. This indicates the potential of such compounds, possibly including 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, in contributing to the development of new antimicrobial agents (Bektaş et al., 2010).

Structural and Crystallographic Studies

Compounds with piperazine structures, similar to 1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one, have been subjects of structural and crystallographic studies. For example, the study of piperazine-1,4-diium bis(3-carboxy-4-hydroxybenzenesulfonate) dihydrate provided insights into the intermolecular interactions and hydrogen bonding patterns, which are crucial for understanding the solid-state properties and potential applications of such compounds (Li & Su, 2007).

properties

IUPAC Name

1-[4-(2,5-dichloro-4-ethoxyphenyl)sulfonylpiperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Cl2N2O4S/c1-3-22-13-8-12(16)14(9-11(13)15)23(20,21)18-6-4-17(5-7-18)10(2)19/h8-9H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBGAIHZTDJZLRD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=C(C=C1Cl)S(=O)(=O)N2CCN(CC2)C(=O)C)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Cl2N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[4-(2,5-Dichloro-4-ethoxybenzenesulfonyl)piperazin-1-yl]ethan-1-one

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